(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol
Description
Properties
IUPAC Name |
3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-MUWHJKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21480-43-3 | |
| Record name | (-)-threo-Metaraminol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021480433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Preparation Methods Overview
The preparation of (1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol typically follows multi-step synthetic approaches involving:
- Formation of an oxime intermediate from the corresponding hydroxyketone
- Catalytic reduction of the oxime to the amino alcohol
- Purification and resolution to obtain the optically active isomer
These steps are often optimized for stereoselectivity and yield.
Oxime Formation from 1-(m-hydroxyphenyl)-1-hydroxy-2-propanone
- React 1-(m-hydroxyphenyl)-1-hydroxy-2-propanone with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base.
- The molar ratio of hydroxylamine salt to base is adjusted to ensure complete neutralization of the acidic counterpart.
- The reaction is performed in a biphasic system using an organic solvent (e.g., di-n-butyl ether, toluene) and water or lower aliphatic alcohols (methanol, ethanol, isopropanol).
- Temperature control is critical, typically maintained between 0°C and 30°C for optimal conversion.
| Parameter | Condition/Details |
|---|---|
| Hydroxylamine salt | Hydroxylamine hydrochloride |
| Base | Sodium acetate trihydrate or sodium hydroxide |
| Organic solvent | Di-n-butyl ether, toluene, or ethyl acetate |
| Temperature | 0°C to 30°C |
| Reaction time | 1 to 2 hours |
| Work-up | Separation of organic layer, drying over Na2SO4, evaporation under reduced pressure |
This step yields 1-(m-hydroxyphenyl)-1-hydroxy-2-propanone oxime as an intermediate.
Catalytic Reduction of Oxime to Amino Alcohol
- Reduction of the oxime to the amino alcohol is carried out using catalytic hydrogenation.
- Nickel-aluminum alloy catalysts are commonly employed.
- Reaction conditions are controlled to preserve stereochemistry and avoid over-reduction.
- The reaction is typically performed under hydrogen atmosphere at mild temperatures (room temperature to 70°C).
- Reduction can also be achieved using chiral or achiral catalysts, or by dissolving metal reductions.
- Stereospecific synthesis may be enhanced by using chiral auxiliaries or chiral precursors.
Reaction Scheme Summary:
| Step | Description |
|---|---|
| Oxime reduction | 1-(m-hydroxyphenyl)-1-hydroxy-2-propanone oxime → this compound |
| Catalyst | Nickel-aluminum alloy or chiral hydrogenation catalyst |
| Hydrogen pressure | Atmospheric to moderate (varies by catalyst) |
| Temperature | 0°C to 70°C |
| Time | Several hours (typically 2-6 hours) |
Purification and Optical Resolution
- The crude amino alcohol is purified by solvent extraction using solvents such as toluene, benzene, diethyl ether, or 1,2-dichloroethane.
- Drying agents like anhydrous sodium sulfate are used to remove residual water.
- Evaporation under vacuum yields purified product.
- Resolution of enantiomers may be performed by chromatographic methods using chiral stationary phases (e.g., Discovery C-18 columns).
- Mobile phases typically include aqueous buffers with organic modifiers such as methanol and tetrahydrofuran.
- UV detection at 210 nm wavelength is used to monitor enantiomeric purity.
- Resolution between stereoisomers is ensured to be greater than 2.0 for adequate separation.
Additional Synthetic Routes
Alternative synthetic routes include:
- Alpha-halogenation of propiophenone derivatives followed by amination and catalytic hydrogenation.
- Direct catalytic hydrogenation of 1-(m-hydroxyphenyl)-1-hydroxy-2-propanone in the presence of ammonia or aralkylamines.
- Reduction of hydrazones or imines derived from the hydroxyketone.
These methods provide flexibility depending on available starting materials and desired stereochemical outcomes.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride + base (NaOAc) | Di-n-butyl ether / water | 0-30°C | Biphasic reaction, vigorous stirring |
| Oxime isolation | Solvent extraction, drying over Na2SO4 | Di-n-butyl ether, toluene | Ambient | Organic layer separated and evaporated |
| Oxime reduction | Ni-Al catalyst, H2 gas | Suitable solvent or neat | 0-70°C | Stereoselective hydrogenation |
| Purification | Solvent extraction, vacuum evaporation | Toluene, benzene, diethyl ether | Ambient | Removal of impurities |
| Optical resolution | Chiral HPLC (Discovery C-18 column) | Aqueous buffer + MeOH + THF | Ambient | UV detection at 210 nm, resolution >2 |
Research Findings and Optimization Notes
- The molar ratio of hydroxylamine salt to base is critical for complete neutralization and optimal oxime yield.
- Temperature control during oxime formation prevents side reactions and degradation.
- Choice of organic solvent affects phase separation efficiency and product recovery.
- Catalytic hydrogenation conditions must be optimized to maintain stereochemical integrity.
- Purification solvents are selected based on solubility and ease of removal.
- Chromatographic resolution parameters are tuned to ensure enantiomeric purity exceeding 99%.
This detailed synthesis outline for this compound integrates diverse preparation methods and conditions from authoritative patent literature and experimental data, providing a comprehensive, professional guide to its preparation. The described methods emphasize stereoselectivity, yield optimization, and purity, critical for applications requiring chiral amino alcohols.
Chemical Reactions Analysis
Types of Reactions
(1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various hydroxy derivatives.
Substitution Products: Halogenated and alkylated phenol derivatives.
Scientific Research Applications
Chemistry
(1R,2R)-1-(m-hydroxyphenyl)-2-amino-1-propanol is utilized as a building block in organic synthesis. It serves as a precursor for more complex molecules due to its functional groups that allow for further chemical modifications.
Key Reactions :
- Amination : The introduction of amino groups to various substrates.
- Hydroxylation : The addition of hydroxyl groups to enhance solubility and reactivity.
Biology
Research has indicated that this compound may interact with specific biomolecules, leading to potential biological activities. Studies have focused on its role in modulating enzymatic activities and influencing metabolic pathways.
Case Study :
In a study examining the interaction of this compound with enzymes involved in neurotransmitter regulation, it was found to enhance the activity of certain enzymes, suggesting a possible role in neuroprotection and cognitive enhancement .
Medicine
The compound has been investigated for its therapeutic effects, particularly as a potential treatment for neurological disorders. Its ability to act as a chiral intermediate makes it significant in drug development.
Therapeutic Potential :
- NMDA Receptor Modulation : Similar compounds have demonstrated efficacy in treating conditions like epilepsy and anxiety by modulating NMDA receptor activity .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect against neurodegeneration associated with diseases such as Alzheimer's and Parkinson's .
Industrial Applications
In the industrial sector, this compound is used in the production of various chemicals and materials. Its properties as a chiral building block facilitate the synthesis of agrochemicals and pharmaceuticals.
Usage Examples :
- Chiral Intermediates : Employed in synthesizing enantiomerically pure compounds for pharmaceuticals.
- Additives : Utilized in formulations for health care products due to its biocompatibility .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates further chemical modifications |
| Biology | Interaction with enzymes | Enhances enzymatic activity related to neurotransmitters |
| Medicine | Neuroprotective agent | Potential treatment for neurological disorders |
| Industry | Chiral intermediates | Used in agrochemical and pharmaceutical production |
Mechanism of Action
The mechanism of action of (1r,2r)-1-(m-hydroxyphenyl)-2-amino-1-propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of metaraminol vary in aryl substituents, amine groups, and stereochemistry, leading to differences in pharmacological activity, solubility, and metabolic stability. Below is a detailed analysis:
Substituent Variations on the Aryl Group
Stereochemical Variations
Key Insight: The (1R,2R) configuration in metaraminol is stereospecific for vasopressor activity. Even minor deviations (e.g., 1S,2R or 1R,2S) result in inactive or repurposed compounds .
Amine Group Modifications
Key Insight: Primary amines (as in metaraminol) are more susceptible to enzymatic degradation than secondary/tertiary amines, necessitating frequent dosing in clinical use .
Biological Activity
(1R,2R)-1-(m-hydroxyphenyl)-2-amino-1-propanol, also known as a derivative of phenylpropanolamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a chiral center and is characterized by the following chemical structure:
This structure allows for various interactions with biological targets, particularly in the central nervous system and immune response pathways.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related compounds that share structural similarities with this compound. For instance, research on phenylpropanoid derivatives indicates significant inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in LPS-stimulated macrophages. This suggests that this compound may exhibit similar effects through modulation of the NF-κB pathway and MAPK signaling cascades .
| Compound | Effect | Mechanism |
|---|---|---|
| HHMP | Inhibits NO and PGE2 | Suppression of iNOS and COX-2 expression |
| (1R,2R) | Potential anti-inflammatory | Modulation of NF-κB and MAPK pathways |
2. Neuroprotective Properties
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. For example, derivatives have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotection could be attributed to their ability to modulate neurotransmitter levels and reduce oxidative damage .
3. Antioxidant Activity
Antioxidant activity has been observed in compounds related to this compound. These compounds have demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. The antioxidant properties are crucial for preventing cellular damage associated with chronic diseases .
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of a phenylpropanoid compound derived from Juglans mandshurica on inflammation in RAW 264.7 cells. The results showed that treatment with this compound significantly reduced LPS-induced NO production and suppressed the expression of inflammatory markers like iNOS and COX-2 . This provides a model for understanding how this compound could exert similar anti-inflammatory effects.
Case Study 2: Neuroprotection
In another study focusing on neuroprotective agents, a structurally similar compound was tested for its ability to prevent neuronal cell death in models of neurodegeneration. The findings indicated that the compound could significantly reduce markers of oxidative stress and apoptosis in neuronal cultures exposed to neurotoxic agents . This suggests potential therapeutic applications for this compound in neurodegenerative diseases.
Q & A
Basic: What are the established synthetic routes for (1R,2R)-1-(m-hydroxyphenyl)-2-amino-1-propanol, and how is enantiomeric purity achieved?
Methodological Answer:
Synthesis typically involves reductive amination of m-hydroxypropiophenone derivatives or resolution of racemic mixtures. For enantiomeric purity, chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) or enzymatic resolution using lipases or esterases is employed. Evidence from analogs like 2-amino-2-methyl-1-propanol hydrochloride highlights the importance of salt formation to stabilize intermediates . Stereochemical confirmation requires circular dichroism (CD) or X-ray crystallography, as seen in conformational studies of related cyclopropane derivatives .
Advanced: How does the stereochemistry of this compound influence its pharmacological activity?
Methodological Answer:
The (1R,2R) configuration determines spatial orientation of functional groups, affecting receptor binding. Computational docking studies (e.g., molecular dynamics simulations) and X-ray crystallography of analogs like suloctidil derivatives reveal that the hydroxyl and amino groups form hydrogen bonds with adrenergic receptor residues . In vitro assays comparing enantiomers show significant differences in EC₅₀ values for α₁-adrenergic receptor activation, correlating with structural rigidity observed in NMR-based conformational analysis .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, referencing EP/BP impurity standards for validation .
- NMR spectroscopy (¹H, ¹³C, COSY, HSQC) to confirm stereochemistry and detect diastereomeric impurities.
- Mass spectrometry (HRMS) for molecular ion verification and degradation product identification.
- Thermogravimetric analysis (TGA) to assess hygroscopicity, critical for stability studies .
Advanced: How can conflicting data on the compound’s metabolic stability be resolved?
Methodological Answer:
Discrepancies often arise from variations in assay conditions (e.g., liver microsome sources, incubation pH). A standardized protocol includes:
- Cross-species microsome comparisons (human vs. rodent) to identify species-specific metabolism.
- LC-MS/MS metabolite profiling to distinguish phase I/II products.
- Isotope-labeled analogs (e.g., ²H or ¹³C) for tracking degradation pathways.
Refer to studies on structurally related compounds like (1R,2R)-difluoromethyl cyclopropane derivatives, which emphasize the role of fluorine substitution in metabolic resistance .
Basic: What are best practices for evaluating the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways.
- pH stability profiling : Use buffered solutions (pH 1–9) to assess hydrolysis susceptibility, particularly at the amino and hydroxyl groups.
- Long-term storage : Store lyophilized samples at -20°C in amber vials with desiccants, referencing stability protocols for similar hydrochlorides .
Advanced: What in vitro models are optimal for studying its adrenergic activity and off-target effects?
Methodological Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-prazosin for α₁-adrenoceptors) in CHO-K1 cells expressing human receptors.
- Functional assays : Measure cAMP accumulation (for β-adrenoceptors) or calcium flux (for α₁-adrenoceptors) via FLIPR technology.
- Off-target screening : Employ panels like Eurofins CEREP’s SafetyScreen44 to assess kinase or ion channel interactions.
Metaraminol analogs (synonymous with the compound) demonstrate species-dependent potency shifts, necessitating cross-validation in primary human tissues .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR models : Train on datasets of phenylpropanolamine derivatives to predict logP, bioavailability, and blood-brain barrier permeability.
- Molecular dynamics simulations : Analyze free-energy landscapes to predict binding kinetics and metabolite formation.
- ADMET Predictor™ or Schrödinger’s QikProp : Validate predictions against experimental data from in situ perfusion studies .
Basic: What synthetic impurities are commonly observed, and how are they quantified?
Methodological Answer:
- Diastereomeric byproducts : Arise from incomplete resolution; quantify via chiral HPLC with EP-grade reference standards .
- Oxidative degradation products : Monitor m-quinone derivatives using LC-UV at 254 nm.
- Residual solvents : GC-MS headspace analysis per ICH Q3C guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
